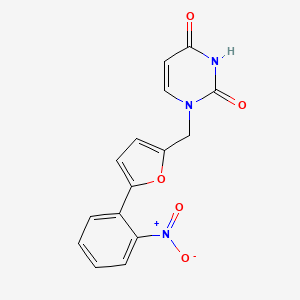

Codon readthrough inducer 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H11N3O5 |

|---|---|

Peso molecular |

313.26 g/mol |

Nombre IUPAC |

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H11N3O5/c19-14-7-8-17(15(20)16-14)9-10-5-6-13(23-10)11-3-1-2-4-12(11)18(21)22/h1-8H,9H2,(H,16,19,20) |

Clave InChI |

QZEBTIUZZYCECC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=CC=C(O2)CN3C=CC(=O)NC3=O)[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Structure-Activity Relationship of Non-Aminoglycoside Readthrough Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of non-aminoglycoside compounds that induce translational readthrough of premature termination codons (PTCs). It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to aid in the research and development of novel therapeutics for genetic disorders caused by nonsense mutations.

Introduction to Translational Readthrough and Non-Aminoglycoside Compounds

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein.[1] This can cause a wide range of genetic disorders, including Duchenne muscular dystrophy (DMD), cystic fibrosis (CF), and ataxia-telangiectasia (A-T).[1] One promising therapeutic strategy is the use of small molecules that can induce the ribosome to read through these PTCs, allowing for the synthesis of a full-length, functional protein.[1]

While aminoglycoside antibiotics were among the first compounds shown to induce readthrough, their clinical use is limited by toxicity.[2] This has spurred the development of non-aminoglycoside readthrough compounds (NAGs), which offer the potential for improved safety and efficacy.[2] This guide focuses on the SAR of these NAGs, with a particular emphasis on ataluren (B1667667) (formerly PTC124) and other emerging chemical scaffolds.

Mechanism of Action of Non-Aminoglycoside Readthrough Compounds

The primary mechanism of action for most non-aminoglycoside readthrough compounds is the selective induction of ribosomal readthrough at a PTC, without significantly affecting the termination process at normal stop codons.[1] This selectivity is crucial to avoid the production of abnormally elongated proteins from healthy genes.[1] The prevailing model suggests that these compounds interact with the ribosome's decoding center, reducing the efficiency of eukaryotic release factors (eRF1 and eRF3) in recognizing and terminating translation at a PTC.[1] This creates a window of opportunity for a near-cognate aminoacyl-tRNA to be incorporated at the nonsense codon, allowing translation to continue.[3]

Some compounds, such as SRI-41315, exhibit a novel mechanism by inducing the degradation of eRF1, thereby reducing the overall efficiency of translation termination and promoting readthrough at PTCs.[4][5] Another compound, amlexanox, has a dual activity of promoting readthrough and inhibiting nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades transcripts containing PTCs.[6]

The NMD pathway is a critical cellular process that degrades mRNAs containing PTCs, thus preventing the accumulation of potentially harmful truncated proteins. Understanding this pathway is essential in the context of readthrough therapies, as NMD can reduce the amount of target mRNA available for therapeutic intervention.

Structure-Activity Relationship of Key Non-Aminoglycoside Compounds

The SAR of NAGs is an active area of research. Ataluren, a 1,2,4-oxadiazole (B8745197) benzoic acid derivative, has been extensively studied. Modifications to the oxadiazole core and the connected phenyl rings can significantly impact activity. For instance, the presence of a carboxyl group on the benzoic acid ring is thought to be important for its activity.

Other chemical scaffolds have also been identified. RTC13 is a 2-imino-1,3-thiazolidin-4-one derivative, while RTC14 is a Schiff base.[7] The diversity of these structures suggests that multiple pharmacophores can achieve readthrough activity.

The following table summarizes quantitative data for several non-aminoglycoside readthrough compounds from various studies. Efficacy is often dependent on the specific nonsense mutation, the surrounding nucleotide context, and the experimental model system used.

| Compound | Chemical Class | Model System | Gene (Mutation) | Concentration | Readthrough Efficiency / Protein Restoration | Reference |

| Ataluren (PTC124) | 1,2,4-Oxadiazole | HEK293 cells (LUC reporter) | Luciferase (TGA) | ~852 ng/mL | Maximum activity | [8] |

| Human myotubes (DMD) | Dystrophin (TGA, TAG) | 0.5–10 µg/mL | Dose-dependent increase | [8] | ||

| mdx mouse myoblasts | Dystrophin | 0.6–3 µg/mL | Dose-dependent increase | [8] | ||

| RTC13 | 2-imino-1,3-thiazolidin-4-one | Cell-free PTT-ELISA | ATM (TGA C) | <10 µM (EC50) | ~10% of G418 max activity | [7] |

| mdx mouse myotubes | Dystrophin | 10-20 µM | Significant dystrophin induction | [7] | ||

| mdx mouse (in vivo) | Dystrophin | Systemic admin. | Partial restoration, improved muscle function | [1] | ||

| RTC14 | Schiff base | Cell-free PTT-ELISA | ATM (TGA C) | <10 µM (EC50) | ~10% of G418 max activity | [7] |

| mdx mouse myotubes | Dystrophin | 10-20 µM | Significant dystrophin induction | [7] | ||

| TC007 | Aminoglycoside-like | HEK293 cells (reporter) | DNAH5, DNAH11 | Not specified | 2-2.5 fold increase | [3] |

| SMA mouse model | SMN | 30 mg/kg (ICV) | ~31% increase in lifespan | [9] | ||

| Amlexanox | Aminopyridine | Calu-6, DMD, 6CFSMEo- cells | p53, Dystrophin, CFTR | Not specified | Increased full-length protein | [6] |

| AGU patient cells | AGA (Trp168X) | Not specified | Increased AGA activity | [10] | ||

| SRI-41315 | Not specified | Human cell lines (NanoLuc reporter) | NanoLuc | Not specified | Greater efficiency than SRI-37240 | [9] |

| Primary HBE cells | CFTR | Not specified | Synergistic with G418 | [4] | ||

| GJ071/GJ072 | Not specified | A-T patient cells | ATM (TGA, TAG, TAA) | Not specified | Activity comparable to PTC124 | [11] |

Experimental Protocols

Accurate assessment of readthrough efficiency is paramount. The following are detailed methodologies for key experiments cited in the study of non-aminoglycoside readthrough compounds.

This cell-based assay is widely used to quantify the readthrough of a specific PTC. It employs a vector containing a reporter gene (e.g., Firefly luciferase) with an engineered PTC, and a second reporter gene (e.g., Renilla luciferase) without a PTC as an internal control for transfection efficiency and cell viability.

Experimental Workflow: Dual-Luciferase Assay

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293) in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with a Firefly luciferase reporter plasmid containing the PTC of interest and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing the non-aminoglycoside readthrough compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 24-48 hours.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminometry:

-

Transfer 20 µL of cell lysate to a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luminescence.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[12]

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.

-

Express readthrough efficiency as the fold change in the normalized ratio for compound-treated cells compared to vehicle-treated cells.

-

Western blotting provides direct evidence of the restoration of full-length protein in response to readthrough compound treatment. The detection of the high molecular weight dystrophin protein (427 kDa) requires specific optimization.

Protocol:

-

Protein Extraction:

-

Harvest treated cells or muscle tissue and lyse in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-50 µg of protein per sample by heating in Laemmli sample buffer.

-

Separate proteins on a large-format 3-8% Tris-acetate SDS-polyacrylamide gel to resolve high molecular weight proteins.

-

-

Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane overnight at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the C-terminus of dystrophin (to detect full-length protein) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity for dystrophin and normalize it to a loading control protein (e.g., actin or spectrin) to determine the relative amount of restored dystrophin.[1]

-

Conclusion and Future Directions

The development of non-aminoglycoside readthrough compounds represents a significant advancement in the potential treatment of genetic diseases caused by nonsense mutations. The diverse chemical scaffolds identified to date highlight the potential for discovering novel and more potent readthrough agents. A thorough understanding of the structure-activity relationships of these compounds is crucial for their optimization.

Future research should focus on:

-

Identifying the precise molecular targets of these compounds within the ribosome.

-

Elucidating the factors that govern the compound and mutation-specific efficacy of readthrough.

-

Developing compounds with improved pharmacokinetic and safety profiles.

The continued application of the experimental approaches detailed in this guide will be instrumental in advancing the field of translational readthrough therapeutics.

References

- 1. Read-through compound 13 restores dystrophin expression and improves muscle function in the mdx mouse model for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of Non-Aminoglycoside Compounds Used to Stimulate Translational Readthrough of PTC Mutations in Primary Ciliary Dyskinesia [mdpi.com]

- 4. Research & Innovation | UAB News [uab.edu]

- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of a read-through promoting compound in a severe mouse model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]

- 11. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

In Vitro Characterization of Codon Readthrough Inducer 1 (CRI1): A Technical Guide

Abstract: Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, are responsible for approximately 11% of all inherited genetic diseases.[1][2][3] These mutations lead to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of small molecules that induce "readthrough" of the PTC, allowing the ribosome to incorporate an amino acid and synthesize a full-length, potentially functional protein.[4][5][6] This document provides a comprehensive technical guide on the in vitro characterization of a novel investigational compound, Codon Readthrough Inducer 1 (CRI1), for its potential as a therapeutic agent.

Introduction to Codon Readthrough Therapy

Translation termination in eukaryotes is a highly regulated process that occurs when a stop codon (UAA, UAG, or UGA) enters the A-site of the ribosome. This event is mediated by eukaryotic release factors (eRFs), which trigger the hydrolysis and release of the nascent polypeptide chain.[5] Nonsense mutations introduce a PTC within the coding sequence, leading to premature termination and often degradation of the mRNA through the nonsense-mediated mRNA decay (NMD) pathway.[3][5]

Codon readthrough-inducing drugs (TRIDs) are small molecules that decrease the efficiency of termination at PTCs, promoting the insertion of a near-cognate aminoacyl-tRNA at the ribosomal A-site.[4][5] This allows for the continuation of translation to the natural stop codon, resulting in the production of a full-length protein. The efficacy of such a strategy depends on several factors, including the identity of the stop codon, the surrounding nucleotide sequence (the "stop codon context"), and the ability of the restored full-length protein to tolerate the amino acid insertion at the site of the nonsense mutation.[6][7][8][9] This guide details the in vitro pharmacological profile of CRI1, a novel pyrimidine-containing compound with potent readthrough-inducing activity.[10][11][12]

Mechanism of Action

CRI1 is hypothesized to function by binding to the eukaryotic ribosome, similar to other known readthrough agents like aminoglycosides.[2][9] This binding is thought to induce a conformational change in the ribosome that reduces the fidelity of translation termination. Specifically, CRI1 appears to decrease the ability of the eRF1-eRF3 complex to recognize the PTC, thereby increasing the kinetic window for a near-cognate tRNA to be accommodated at the A-site.[3][4] By promoting the misreading of the PTC as a sense codon, CRI1 rescues the synthesis of the full-length protein. Importantly, effective readthrough can also stabilize the target mRNA by preventing its degradation through the NMD pathway.[2]

In Vitro Efficacy and Potency of CRI1

The efficacy and potency of CRI1 were evaluated using a panel of in vitro assays designed to quantify its readthrough activity across different nonsense mutation contexts and to assess its cellular toxicity.

Readthrough Efficiency in Dual-Reporter Assays

A dual-luciferase reporter system was used to quantify the readthrough efficiency of CRI1. This system contains a construct with a Renilla luciferase gene followed by a PTC (UGA, UAG, or UAA) and then a firefly luciferase gene in the same reading frame. The ratio of firefly to Renilla luciferase activity is a direct measure of readthrough efficiency.[13]

| Stop Codon Context | Basal Readthrough (%) | Readthrough with CRI1 (10 µM) (%) | Readthrough with G418 (100 µg/mL) (%) |

| UGA C | 0.15[7][8] | 8.5 | 5.2 |

| UGA A | 0.10 | 6.2 | 4.1 |

| UAG C | 0.08 | 4.8 | 3.5 |

| UAG A | 0.05 | 3.1 | 2.2 |

| UAA C | 0.03 | 1.5 | 1.1 |

| UAA A | 0.02 | 0.9 | 0.7 |

Data are presented as mean percentage of readthrough relative to a control construct with no stop codon.

Potency (EC50) of CRI1

The half-maximal effective concentration (EC50) of CRI1 was determined for the most common stop codons in a dual-reporter assay.

| Stop Codon | EC50 of CRI1 (µM) |

| UGA | 1.2 |

| UAG | 2.5 |

| UAA | 5.8 |

Cytotoxicity and Selectivity Index

The cytotoxicity of CRI1 was assessed in HEK293T cells using an MTT assay after 48 hours of treatment. The selectivity index is calculated as the ratio of the half-maximal cytotoxic concentration (CC50) to the EC50 for the UGA stop codon.

| Assay | Value |

| CC50 (HEK293T cells) | 85 µM |

| Selectivity Index (CC50/EC50 for UGA) | 70.8 |

Experimental Protocols

Dual-Luciferase Reporter Assay for Readthrough Quantification

-

Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Transfect the cells with a dual-luciferase reporter plasmid containing the desired PTC context using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing CRI1 at various concentrations (e.g., 0.1 to 50 µM) or a positive control (e.g., G418 at 100 µg/mL). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the readthrough efficiency as the ratio of firefly to Renilla luciferase activity. Normalize this ratio to that of a control vector lacking a PTC.

In Vitro Transcription/Translation (IVTT) Assay

-

Reaction Setup: Prepare a reaction mixture using a commercial rabbit reticulocyte lysate IVTT kit.

-

Template Addition: Add a linear DNA or mRNA template containing a PTC upstream of a tag (e.g., HA-tag) to the reaction mixture.

-

Compound Addition: Add CRI1 at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 90 minutes to allow for transcription and translation.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the tag to visualize both the truncated and full-length protein products.[14]

Western Blot Analysis for Full-Length Protein Restoration

-

Cell Culture and Treatment: Culture cells containing an endogenous nonsense mutation (e.g., patient-derived fibroblasts) and treat them with CRI1 for 48-72 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Quantification: Determine the total protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the C-terminus of the target protein, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a band corresponding to the full-length protein indicates successful readthrough.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate as described for the dual-luciferase assay.

-

Compound Treatment: Treat the cells with a serial dilution of CRI1 for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to solubilize the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Visualizations of Pathways and Workflows

The following diagrams illustrate the underlying biological pathway, the experimental workflow for characterizing CRI1, and the logical framework for its development.

Caption: Mechanism of PTC Recognition and Therapeutic Readthrough by CRI1.

Caption: Experimental Workflow for the In Vitro Characterization of CRI1.

Caption: Logical Diagram for Hit-to-Lead Progression of CRI1.

Conclusion

The in vitro characterization of this compound (CRI1) demonstrates that it is a potent and selective agent for promoting the readthrough of premature termination codons. CRI1 exhibits robust activity, particularly at UGA and UAG stop codons, which are common in many genetic diseases. The compound shows a favorable safety profile in vitro, with a high selectivity index. These promising results warrant further investigation of CRI1 in preclinical in vivo models of genetic disorders caused by nonsense mutations.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New in Vitro Assay Measuring Direct Interaction of Nonsense Suppressors with the Eukaryotic Protein Synthesis Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons [mdpi.com]

- 6. Stopcodon readthrough approach as a therapeutic approach in genetic diseases [tjmbb.tgv.org.tr]

- 7. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Potential of Translational Readthrough at Disease‐Associated Premature Termination Codons From Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of G418 (Geneticin) as a Codon Readthrough Inducer in Protein Translation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Premature termination codons (PTCs) arising from nonsense mutations are a significant cause of numerous genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy is the use of translational readthrough-inducing drugs (TRIDs) to suppress these PTCs and restore the synthesis of full-length, functional proteins. This technical guide provides an in-depth overview of G418, also known as geneticin, a potent aminoglycoside antibiotic and a widely studied codon readthrough inducer. We will delve into its mechanism of action, its multifaceted effects on protein translation, and present quantitative data from key studies. Furthermore, this guide offers detailed experimental protocols for assays commonly used to evaluate the efficacy of G418 and other TRIDs.

Introduction to G418 and Codon Readthrough

G418 is an aminoglycoside antibiotic produced by Micromonospora rhodorangea that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] Its primary mechanism of action involves binding to the 80S ribosomal subunit, which disrupts the fidelity of translation by promoting the misreading of stop codons.[2][3] This property makes G418 a valuable tool for inducing the readthrough of PTCs. The process of translational readthrough allows a near-cognate tRNA to be incorporated at the site of a stop codon, enabling the ribosome to continue translation and produce a full-length protein.[4] While highly effective in experimental settings, the clinical use of G418 is limited due to its cytotoxicity.[5] Nevertheless, it remains a critical research tool for understanding the mechanisms of nonsense suppression and for the preclinical evaluation of novel therapeutic strategies for genetic disorders caused by nonsense mutations.

Mechanism of Action of G418

G418 exerts its effect by directly interacting with the ribosomal machinery. Structural and functional studies have revealed that G418 and other aminoglycosides bind to the A site of the ribosome. This binding event reduces the accuracy of codon recognition, leading to an increased frequency of near-cognate tRNA binding to the stop codon.[4] This competitive binding between the release factors (eRF1 and eRF3), which normally recognize the stop codon and terminate translation, and a near-cognate tRNA is at the core of G418-induced readthrough.[4] By favoring the incorporation of a tRNA, G418 effectively allows the ribosome to "read through" the premature stop signal and continue protein synthesis.[4][5]

It is important to note that the efficiency of G418-induced readthrough is influenced by the identity of the stop codon (UGA > UAG > UAA) and the surrounding nucleotide sequence, often referred to as the stop codon context.[6]

References

Cellular Targets of Codon Readthrough Inducers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, are responsible for approximately 11% of all inherited disease-causing gene lesions.[1] These mutations lead to the production of truncated, non-functional proteins and often trigger mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[1][2] A promising therapeutic strategy for diseases arising from nonsense mutations is the use of small molecules known as translational readthrough-inducing drugs (TRIDs). These compounds promote the suppression of PTCs, allowing the ribosome to read through the premature stop signal and synthesize a full-length, potentially functional protein.[1][2][3][4] This guide provides a detailed technical overview of the cellular targets and mechanisms of action of these inducers, with a focus on aminoglycosides like G418 and gentamicin (B1671437) as well-characterized examples.

Mechanism of Action

The primary cellular target of codon readthrough inducers is the ribosome .[1] Aminoglycosides, a major class of TRIDs, are known to bind to the A-site of the ribosomal RNA (rRNA), where codon-anticodon recognition occurs.[2] This binding reduces the accuracy of translation termination, creating a window for a near-cognate aminoacyl-tRNA to successfully compete with eukaryotic release factors (eRF1 and eRF3) at the PTC.[5][6] This competition leads to the insertion of an amino acid at the site of the nonsense codon and the continuation of translation.[5][6] The efficiency of this process is influenced by several factors, including the identity of the stop codon (UGA > UAG > UAA in terms of readthrough propensity) and the surrounding nucleotide sequence, often referred to as the stop codon context.[2][5][7]

While promoting readthrough, it is important to note that these compounds can also have off-target effects, including the potential for readthrough at normal termination codons and a general inhibition of protein synthesis at higher concentrations.[6][8] Furthermore, some TRIDs have been shown to influence the NMD pathway, contributing to the stabilization of the PTC-containing mRNA and further enhancing the production of full-length protein.[9]

Quantitative Data on Readthrough Induction

The efficacy of codon readthrough inducers is typically quantified as the percentage of readthrough, which represents the amount of full-length protein produced from a nonsense-mutated gene in the presence of the drug compared to the wild-type expression. The following tables summarize quantitative data from various studies.

| Inducer | Concentration | Cell Line | Reporter System/Gene | PTC | Readthrough Efficiency (%) | Reference |

| G418 | 200 µg/mL | BHK-21 | CFTR | G542X | Variable, dependent on correctors | [10] |

| G418 | up to 170 µg/mL | HeLa | PEX5 dual reporter | c.826C>T | ~2% | [11] |

| G418 | up to 170 µg/mL | HeLa | PEX5 dual reporter | c.1258C>T | ~5% | [11] |

| Gentamicin | 100 µg/mL | HeLa | PEX5 dual reporter | various | Lower than G418 | [11][12] |

| Gentamicin | 500 µg/mL | HeLa | PEX5 dual reporter | various | Dose-dependent increase | [12][13] |

| Paromomycin | 100 µg/mL | HeLa | PEX5 dual reporter | various | Generally lower than gentamicin | [11][12][13] |

| Paromomycin | 500 µg/mL | HeLa | PEX5 dual reporter | various | Dose-dependent increase | [12][13] |

| NB124 | 1 mg/mL | NIH3T3 | p53 R213X reporter | R213X (UGA) | Higher than G418 | [9] |

Signaling Pathways and Cellular Processes

The induction of codon readthrough is intricately linked with the cellular machinery of protein synthesis and quality control. The central process involves the competition between translation termination and elongation at a PTC.

Caption: Mechanism of codon readthrough induction by agents like G418.

Experimental Protocols

Dual-Luciferase Reporter Assay for Readthrough Quantification

This is a widely used method to quantify the efficiency of codon readthrough in a cellular context.

Principle: A reporter vector is constructed with two luciferase genes (e.g., Renilla and Firefly) separated by a premature termination codon. The first luciferase (Renilla) serves as an internal control for transfection efficiency and overall translation. The expression of the second luciferase (Firefly) is dependent on the readthrough of the intervening PTC. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of readthrough efficiency.

Detailed Methodology:

-

Vector Construction: Clone the desired PTC and surrounding nucleotide context between the Renilla and Firefly luciferase coding sequences in a suitable expression vector.

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T or HeLa) in 24-well plates. Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the codon readthrough inducer at various concentrations. Include a vehicle-only control.

-

Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure the activities of both Firefly and Renilla luciferases using a dual-luciferase assay kit and a luminometer.

-

Data Analysis: Calculate the readthrough efficiency as the ratio of Firefly to Renilla luciferase activity. Normalize this ratio to that of a control vector lacking the PTC to express the result as a percentage.

Western Blot for Full-Length Protein Detection

This method provides a direct visualization of the full-length protein produced as a result of readthrough.

Principle: Cells are treated with the readthrough-inducing compound, and the total protein is extracted. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the protein of interest. The appearance of a band corresponding to the full-length protein in treated cells indicates successful readthrough.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells expressing the nonsense-mutated gene with the readthrough inducer for 24-48 hours. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that recognizes the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Caption: General workflow for testing codon readthrough inducers.

Conclusion

Codon readthrough inducers represent a promising therapeutic avenue for a significant number of genetic disorders caused by nonsense mutations. Their primary cellular target, the ribosome, is a well-defined molecular machine, yet the efficiency of readthrough induction is modulated by a complex interplay of factors including the specific drug, the stop codon identity, the local mRNA sequence context, and the cellular NMD machinery. The experimental protocols outlined in this guide provide robust methods for quantifying the efficacy of these compounds and elucidating their mechanisms of action, paving the way for the development of more potent and specific readthrough therapies.

References

- 1. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]

- 2. Stopcodon readthrough approach as a therapeutic approach in genetic diseases [tjmbb.tgv.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Readthrough Approach Using NV Translational Readthrough-Inducing Drugs (TRIDs): A Study of the Possible Off-Target Effects on Natural Termination Codons (NTCs) on TP53 and Housekeeping Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elifesciences.org [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides | eLife [elifesciences.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stop Codon Context-Specific Induction of Translational Readthrough [mdpi.com]

A Technical Guide to Codon Readthrough Inducers for Ataxia-Telangiectasia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia (A-T) is a rare, neurodegenerative autosomal recessive disorder characterized by progressive cerebellar ataxia, oculocutaneous telangiectasias, immunodeficiency, and a predisposition to cancer.[1] The disease is caused by mutations in the ATM (Ataxia-Telangiectasia Mutated) gene, which encodes a crucial serine/threonine protein kinase. The ATM kinase is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).[1][2] A significant portion of ATM mutations, estimated to be around 14-30%, are nonsense mutations that introduce a premature termination codon (PTC) into the mRNA sequence.[3][4] This leads to the production of a truncated, non-functional ATM protein, resulting in the severe phenotype observed in A-T patients.

A promising therapeutic strategy for A-T caused by nonsense mutations is the use of codon readthrough inducers. These small molecules, also known as readthrough compounds (RTCs), can induce the ribosome to bypass the PTC and synthesize a full-length, functional ATM protein.[5][6] Even a modest restoration of ATM protein levels, as low as 5-20% of normal, has been associated with a milder clinical phenotype, suggesting that this approach holds significant therapeutic potential.[3][4]

This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data related to the use of codon readthrough inducers in A-T research. It is intended to serve as a valuable resource for researchers and drug development professionals working to advance therapies for this devastating disease.

Mechanism of Action of Codon Readthrough Inducers

The fundamental principle behind codon readthrough therapy is the suppression of premature translation termination. When a ribosome encounters a PTC (UAA, UAG, or UGA), it normally recruits release factors that terminate protein synthesis.[5] Readthrough compounds interfere with this process, promoting the insertion of a near-cognate aminoacyl-tRNA at the PTC site, allowing the ribosome to continue translation to the natural stop codon.[6] The resulting full-length protein, even with a single amino acid substitution at the site of the nonsense mutation, can often retain biological function.

Key Readthrough Compounds in Ataxia-Telangiectasia Research

While the term "Codon readthrough inducer 1" is a general descriptor, several specific non-aminoglycoside compounds have been identified and characterized for their potential in A-T. These were discovered through high-throughput screening (HTS) of chemical libraries.[5][6]

First-Generation Compounds: RTC13 and RTC14

RTC13 and RTC14 were among the first non-aminoglycoside compounds identified to induce readthrough of nonsense mutations in the ATM gene.[5] They demonstrated the ability to restore ATM protein and kinase function in A-T patient-derived cells.[6]

Second-Generation Compounds: GJ071 and GJ072

Further screening of larger chemical libraries led to the discovery of GJ071 and GJ072. These compounds showed improved activity in inducing readthrough of all three types of nonsense codons (UGA, UAG, and TAA) in A-T cells.[7]

Quantitative Data on Readthrough Compound Efficacy

The efficacy of readthrough compounds in A-T research is primarily assessed by measuring the restoration of ATM protein levels and its kinase activity. The following tables summarize the quantitative data from key studies.

| Compound | Cell Line | Mutation Type | ATM Protein Restoration (% of Normal) | Reference |

| RTC13 | AT153LA | Homozygous TGA | ~5-10% | [8] |

| RTC14 | AT153LA | Homozygous TGA | ~5-10% | [8] |

| GJ071 | A-T Patient Cells | TGA, TAG, TAA | Detectable full-length protein | [7] |

| GJ072 | A-T Patient Cells | TGA, TAG, TAA | Detectable full-length protein | [7] |

| Compound | Cell Line | Mutation Type | ATM Kinase Activity Restoration (Fold increase or % of normal) | Assay | Reference |

| RTC13 | AT153LA | Homozygous TGA | Significant increase in SMC1-Ser966 phosphorylation | Flow Cytometry | [6] |

| RTC14 | AT153LA | Homozygous TGA | Significant increase in SMC1-Ser966 phosphorylation | Flow Cytometry | [6] |

| GJ071 | AT153LA | Homozygous TGA | Significant increase in ATM-Ser1981 autophosphorylation | Flow Cytometry | [7] |

| GJ072 | AT153LA | Homozygous TGA | Significant increase in ATM-Ser1981 autophosphorylation | Flow Cytometry | [7] |

| GJ071 | AT229LA | Homozygous TAG | Significant increase in SMC1-Ser966 transphosphorylation | Flow Cytometry | [7] |

| GJ072 | AT229LA | Homozygous TAG | Significant increase in SMC1-Ser966 transphosphorylation | Flow Cytometry | [7] |

| GJ071 | AT187LA | Homozygous TAA | Induction of ATMpSer1981 foci formation | Immunofluorescence | [7] |

| GJ072 | AT187LA | Homozygous TAA | Induction of ATMpSer1981 foci formation | Immunofluorescence | [7] |

| Compound | Cell Line | Radiosensitivity Correction | Assay | Reference |

| RTC13 | A-T Fibroblasts | Significant increase in survival after irradiation | Colony Survival Assay | [6] |

| RTC14 | A-T Fibroblasts | Significant increase in survival after irradiation | Colony Survival Assay | [6] |

| GJ071 | A-T Cells | Not explicitly quantified, but functional restoration implies correction. | - | [7] |

| GJ072 | A-T Cells | Not explicitly quantified, but functional restoration implies correction. | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to evaluate codon readthrough inducers in the context of A-T.

High-Throughput Screening (HTS) for Readthrough Compounds: PTT-ELISA

This assay is designed to rapidly screen large chemical libraries for compounds that can induce the production of a full-length protein from a DNA template containing a PTC.[6][8]

Principle: A plasmid containing a fragment of the ATM gene with a nonsense mutation is used as a template for an in vitro coupled transcription/translation (PTT) reaction. The template is engineered with epitope tags at both the N- and C-termini (e.g., c-myc and V5). In the absence of a readthrough compound, a truncated protein is produced, which will only have the N-terminal tag. In the presence of a readthrough compound, a full-length protein is synthesized, containing both tags. An ELISA is then used to detect the presence of the C-terminal tag, which indicates a successful readthrough event.[6][8]

Protocol:

-

Plasmid Construction: Clone the ATM gene fragment with the desired nonsense mutation into an expression vector. Add sequences for an N-terminal tag (e.g., c-myc) and a C-terminal tag (e.g., V5) in-frame with the coding sequence.

-

In Vitro Transcription/Translation:

-

In a 96-well or 384-well plate, set up the PTT reaction using a commercially available coupled transcription/translation system (e.g., rabbit reticulocyte lysate-based).

-

Add the plasmid DNA template to each well.

-

Add the test compounds from the chemical library to each well at a final concentration typically in the low micromolar range. Include positive controls (e.g., G418) and negative controls (vehicle only).

-

Incubate the plate at 30°C for 90 minutes.

-

-

ELISA Detection:

-

Coat a high-binding ELISA plate with an antibody against the N-terminal tag (e.g., anti-c-myc) overnight at 4°C.

-

Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.

-

Transfer the PTT reaction products to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add a horseradish peroxidase (HRP)-conjugated antibody against the C-terminal tag (e.g., anti-V5-HRP). Incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. An increased signal relative to the negative control indicates readthrough activity.

-

ATM Protein Quantification: Sandwich ELISA

This assay is used to quantify the amount of full-length ATM protein in cell lysates from A-T patient cells treated with readthrough compounds.

Principle: A sandwich ELISA uses two antibodies that recognize different epitopes on the ATM protein. One antibody is used to capture the protein, and the other, which is conjugated to an enzyme, is used for detection.

Protocol:

-

Sample Preparation:

-

Culture A-T patient-derived cells (e.g., lymphoblastoid cell lines or fibroblasts) with and without the test compound for a specified period (e.g., 4 days).

-

Harvest the cells and prepare whole-cell or nuclear extracts using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

ELISA Procedure: (Following a general protocol from commercial kits[9][10])

-

Use a pre-coated plate with a capture antibody against ATM.

-

Prepare a standard curve using recombinant ATM protein of known concentrations.

-

Add a standardized amount of total protein from each cell lysate and the standards to the wells. Incubate for 1-2 hours at 37°C.

-

Wash the wells.

-

Add a biotinylated detection antibody against ATM. Incubate for 1 hour at 37°C.

-

Wash the wells.

-

Add HRP-conjugated streptavidin. Incubate for 30 minutes at 37°C.

-

Wash the wells.

-

Add a TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.

-

Add a stop solution.

-

Read the absorbance at 450 nm immediately.

-

Calculate the concentration of ATM protein in the samples by interpolating from the standard curve.

-

ATM Kinase Activity Assay: Flow Cytometry for Phosphorylation of ATM and SMC1

This method provides a sensitive measure of the functional restoration of ATM kinase activity by quantifying the phosphorylation of ATM itself (autophosphorylation at Ser1981) and one of its key downstream targets, SMC1 (structural maintenance of chromosomes 1) at Ser966.[6][7]

Principle: Following induction of DNA damage (e.g., by ionizing radiation), active ATM phosphorylates itself and its substrates. Phospho-specific antibodies are used to detect these phosphorylation events within individual cells. The fluorescent signal is then quantified by flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Culture A-T patient-derived cells with the readthrough compound for an appropriate duration (e.g., 4 days).

-

-

Induction of DNA Damage:

-

Expose the cells to a low dose of ionizing radiation (e.g., 2-10 Gy) to activate the ATM kinase.

-

Incubate the cells for a short period (e.g., 30-60 minutes) to allow for the phosphorylation cascade to occur.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and fix them with formaldehyde (B43269) (e.g., 1.5-4% final concentration) for 10-15 minutes at room temperature. This cross-links the proteins and preserves the phosphorylation states.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Permeabilize the cells by resuspending them in ice-cold methanol (B129727) (e.g., 90-100%) and incubating on ice for at least 30 minutes. This allows the antibodies to access intracellular targets.

-

-

Immunostaining:

-

Wash the permeabilized cells to remove the methanol.

-

Incubate the cells with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ATM Ser1981 or anti-phospho-SMC1 Ser966) for 1-2 hours at room temperature.

-

Wash the cells.

-

If the primary antibody is not directly conjugated to a fluorophore, incubate with a fluorescently labeled secondary antibody for 30-60 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in a suitable buffer for flow cytometry.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

-

Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity, which are indicative of the level of ATM kinase activity.

-

Cellular Radiosensitivity Assessment: Colony Survival Assay

A hallmark of A-T cells is their hypersensitivity to ionizing radiation. A functional ATM protein can correct this phenotype. The colony survival assay is the gold standard for measuring cellular radiosensitivity.[6]

Principle: This assay measures the ability of single cells to proliferate and form colonies after exposure to ionizing radiation. An increase in the surviving fraction of cells treated with a readthrough compound indicates a correction of the radiosensitive phenotype.

Protocol:

-

Cell Culture and Treatment:

-

Culture A-T fibroblasts with the readthrough compound for a defined period.

-

-

Cell Plating:

-

Trypsinize the cells to create a single-cell suspension.

-

Count the cells and plate a known number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes. The number of cells plated will depend on the expected survival rate at different radiation doses.

-

-

Irradiation:

-

Allow the cells to attach for a few hours.

-

Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 1, 2, 4 Gy).

-

-

Colony Formation:

-

Incubate the plates for 10-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).

-

-

Staining and Counting:

-

Aspirate the media and wash the plates with PBS.

-

Fix the colonies with a solution such as methanol or a mixture of glutaraldehyde (B144438) and crystal violet.

-

Stain the colonies with a dye like crystal violet.

-

Count the number of colonies in each plate.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the non-irradiated control: (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each radiation dose: (Number of colonies formed / (Number of cells seeded x PE))

-

Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve. An upward shift in the survival curve for compound-treated cells compared to untreated A-T cells indicates a correction of radiosensitivity.

-

Visualizations

ATM Signaling Pathway in Response to DNA Double-Strand Breaks

The following diagram illustrates the central role of ATM in the DNA damage response pathway. Upon activation by DSBs, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. assaygenie.com [assaygenie.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. Human ATM ELISA Kit [ABIN6953956] - Cell Lysate, Plasma, Serum [antibodies-online.com]

- 10. cloud-clone.com [cloud-clone.com]

Methodological & Application

Application Notes and Protocols for Codon Readthrough Inducers in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Approximately 11% of all genetic diseases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence.[1][2] This leads to the production of a truncated, and typically nonfunctional, protein. One promising therapeutic strategy for these disorders is the use of small molecules, known as codon readthrough inducers, that enable the ribosome to read through the PTC, leading to the synthesis of a full-length, functional protein.[1][3][4] These compounds, which include aminoglycosides like gentamicin (B1671437) and G418, as well as non-aminoglycoside compounds like Ataluren (PTC124), work by promoting the insertion of a near-cognate tRNA at the site of the nonsense codon.[5][6] This application note provides detailed protocols for evaluating the efficacy of codon readthrough inducers in a cell culture setting.

Core Methodologies:

The primary methods for assessing the activity of a codon readthrough inducer in cell culture involve:

-

Reporter Gene Assays: Quantifying the expression of a reporter gene (e.g., luciferase) that is downstream of a PTC. The dual-luciferase reporter system is a widely used method for this purpose.[3][7]

-

Western Blotting: Detecting the production of the full-length protein that is restored by the readthrough of the PTC.[8][9]

-

Functional Assays: Measuring the restoration of the biological activity of the protein produced after readthrough.

-

Cytotoxicity Assays: Evaluating the toxic effects of the readthrough-inducing compounds on the cells.

Experimental Protocols

Dual-Luciferase Reporter Assay for Readthrough Efficiency

This protocol is designed to quantify the readthrough efficiency of a compound using a dual-luciferase reporter plasmid. This plasmid typically contains a Renilla luciferase gene (for normalization) and a firefly luciferase gene separated by a premature termination codon.[3]

Materials:

-

HEK293T or HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dual-luciferase reporter plasmid containing a PTC (e.g., pGL4 vector with a nonsense mutation)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Codon readthrough inducing compound (e.g., Gentamicin, G418, Ataluren)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[10]

-

Transfection: Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the codon readthrough inducing compound. Include a vehicle control (e.g., DMSO for Ataluren, water for aminoglycosides).

-

Incubation: Incubate the cells with the compound for 24-48 hours.[11][12]

-

Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[13]

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a white 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[7][13]

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[13]

-

-

Data Analysis: Calculate the readthrough efficiency as the ratio of firefly to Renilla luciferase activity for the treated cells, normalized to the control cells.

Western Blotting for Full-Length Protein Detection

This protocol is used to qualitatively and semi-quantitatively detect the full-length protein produced as a result of codon readthrough.[8][9]

Materials:

-

Cells treated with the codon readthrough inducer

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with RIPA buffer.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][15]

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

Data Presentation

Table 1: Efficacy of Common Codon Readthrough Inducers in Cell Culture

| Compound | Cell Line | Target Gene (Mutation) | Concentration Range | Readthrough Efficiency (%) | Reference |

| Gentamicin | H-JEB Keratinocytes | LAMB3 (various nonsense) | 500 µg/mL | ~2 - 27 | [16] |

| NIH3T3 | Various reporter constructs | 800 µg/mL | Varies by sequence context | [17] | |

| G418 (Geneticin) | HeLa | PEX5 (various nonsense) | 5 - 170 µg/mL | Up to ~5 | [5] |

| AD293, HeLa, C2C12, N2a | Δ7-SMN (UAG A) | 300 µg/mL | 2.2 - 8.8 fold increase | [18] | |

| Ataluren (PTC124) | HEK293 | LUC (TAA, TAG, UGA) | 0.01 - 3 µM | 4 - 15 fold stimulation | [19] |

| HeLa | H2B-GFP (UGA) | 12 µM | 3 - 5 fold increase | [11] | |

| mdx mouse myotubes | Dystrophin | 17 µM | Significant production | [19] |

Table 2: Cytotoxicity of Codon Readthrough Inducers

| Compound | Cell Line | Assay | Metric | Value | Reference |

| Gentamicin | H-JEB Keratinocytes | Not specified | Nontoxic concentration | 500 µg/mL | [16] |

| RTC#13 & RTC#14 | AT153LA LCL | Not specified | Concentration with >70% viability | Varies | [20] |

| GK-Ae (Gentamicin derivative) | HEK-293, NCI-H1299 | CCK-8 | Reduced toxicity vs G418 | Not specified | [12] |

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 14. origene.com [origene.com]

- 15. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 16. pnas.org [pnas.org]

- 17. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of ATM Phosphorylation in Response to Codon Readthrough Inducer 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR).[1][2][3] Upon DNA double-strand breaks (DSBs), ATM is recruited to the damaged sites and activated through autophosphorylation at Serine 1981 (Ser1981).[4] This activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][3]

Nonsense mutations in the ATM gene can lead to the production of a truncated, non-functional protein, resulting in the genetic disorder ataxia-telangiectasia (A-T), characterized by neurodegeneration, immunodeficiency, and a predisposition to cancer.[1][5] Codon readthrough inducers are a class of small molecules that can suppress premature termination codons (PTCs), enabling the ribosome to read through the nonsense mutation and synthesize a full-length, functional protein.[6][7][8][9] This application note provides a detailed protocol for utilizing flow cytometry to quantify the restoration of ATM kinase activity by a codon readthrough inducer, designated here as "Codon Readthrough Inducer 1," through the analysis of ATM autophosphorylation at Ser1981.

Signaling Pathway

The activation of ATM is a key event in the cellular response to DNA double-strand breaks. The following diagram illustrates the ATM signaling pathway leading to the phosphorylation of downstream targets.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the efficacy of this compound in restoring ATM function.

Data Presentation

The efficacy of various codon readthrough compounds in restoring ATM kinase activity in A-T patient-derived cells with different nonsense mutations has been demonstrated. The tables below summarize the quantitative data from studies on nonaminoglycoside readthrough compounds, which we refer to as "this compound" for the purpose of this application note.

Table 1: Restoration of ATM Ser1981 Autophosphorylation in A-T Lymphoblastoid Cell Lines

| Cell Line (ATM Mutation) | Treatment (4 days) | Fold Increase in pATM-Ser1981 Positive Cells (vs. Untreated) |

| AT229LA (TAG) | RTC#13 (2 µg/mL) | ~ 3.5 |

| AT229LA (TAG) | RTC#14 (2 µg/mL) | ~ 3.2 |

| AT153LA (TGA) | GJ071 (10 µM) | ~ 2.5 |

| AT153LA (TGA) | GJ072 (10 µM) | ~ 3.0 |

Data synthesized from Du et al., 2009 & 2013.[10][11]

Table 2: Induction of Full-Length ATM Protein in A-T Fibroblast Cells

| Cell Line (ATM Mutation) | Treatment (4 days) | ATM Protein (ng/mg nuclear extract) |

| AT2052 (TAA) | Untreated | < 0.1 |

| AT2052 (TAA) | GJ071 (10 µM) | ~ 0.8 |

| AT2052 (TAA) | GJ072 (10 µM) | ~ 1.2 |

Data synthesized from Du et al., 2013.[11]

Experimental Protocols

This section provides a detailed protocol for the flow cytometric analysis of ATM phosphorylation following treatment with this compound.

Materials and Reagents

-

A-T patient-derived lymphoblastoid or fibroblast cell lines with characterized nonsense mutations.

-

Wild-type control cell lines.

-

This compound (e.g., RTC#13, GJ071, or similar compounds).

-

Complete cell culture medium (e.g., RPMI-1640 with 15% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 90% ice-cold methanol).

-

Staining Buffer (e.g., PBS with 1% BSA).

-

Primary antibody: Rabbit anti-phospho-ATM (Ser1981) monoclonal antibody.

-

Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG.

-

Ionizing radiation source (e.g., X-ray irradiator).

Protocol

-

Cell Culture and Treatment:

-

Culture A-T and wild-type cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at an appropriate density.

-

Treat the A-T cells with varying concentrations of this compound for 4 days. Include an untreated control.

-

-

Induction of DNA Damage:

-

After the 4-day treatment period, irradiate the cells with a dose of ionizing radiation (e.g., 10 Gy) to induce DNA double-strand breaks.

-

Incubate the cells for 1 hour at 37°C to allow for ATM activation.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of Fixation Buffer and incubating for 15 minutes at room temperature.

-

Permeabilize the cells by adding 1 mL of ice-cold Permeabilization Buffer while gently vortexing. Incubate on ice for 30 minutes.

-

-

Immunostaining:

-

Wash the cells twice with Staining Buffer.

-

Resuspend the cell pellet in 100 µL of Staining Buffer containing the primary antibody against phospho-ATM (Ser1981) at the manufacturer's recommended dilution.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the cells twice with Staining Buffer.

-

Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with Staining Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 500 µL of Staining Buffer.

-

Acquire the samples on a flow cytometer equipped with a 488 nm laser.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data using appropriate flow cytometry software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-ATM signal or the percentage of pATM-positive cells.

-

Conclusion

The flow cytometry-based analysis of ATM phosphorylation is a robust and quantitative method to assess the efficacy of codon readthrough-inducing compounds. This approach allows for the high-throughput screening and characterization of potential therapeutics for genetic diseases caused by nonsense mutations, such as ataxia-telangiectasia. The detailed protocols and data presentation in this application note serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and molecular medicine.

References

- 1. Functional role of ATM in the cellular response to DNA damage [journal.hep.com.cn]

- 2. ashpublications.org [ashpublications.org]

- 3. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stop Codon Context-Specific Induction of Translational Readthrough - ProQuest [proquest.com]

- 8. rupress.org [rupress.org]

- 9. mdpi.com [mdpi.com]

- 10. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Efficacy of Codon Readthrough Inducer 1 (CRI-1) using a Dual-Luciferase® Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited genetic disorders.[1] These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of diseases. One promising therapeutic strategy is the use of small molecules that can induce the ribosome to read through these PTCs, thereby restoring the synthesis of a full-length, functional protein. This process is known as translational readthrough.[1][2]

"Codon Readthrough Inducer 1" (CRI-1) is a novel small molecule compound designed to promote the readthrough of premature termination codons. To assess the efficacy of CRI-1, a robust and quantitative in vitro assay is required. The Dual-Luciferase® Reporter Assay is a widely used method for this purpose.[3][4] This system utilizes a vector co-expressing two different luciferase enzymes: Renilla luciferase and firefly luciferase. The Renilla luciferase gene serves as an internal control for transfection efficiency and cell viability, while the firefly luciferase gene is positioned downstream of a premature termination codon.[3][5] Consequently, firefly luciferase is only produced when the ribosome reads through the PTC, making its activity a direct measure of readthrough efficiency.[3]

These application notes provide a detailed protocol for utilizing a Dual-Luciferase® Reporter Assay to quantify the dose-dependent efficacy of CRI-1 in inducing codon readthrough.

Principle of the Assay

The core of this assay is a reporter plasmid engineered to contain a premature termination codon (e.g., UGA, UAG, or UAA) between the coding sequences of Renilla and firefly luciferases.[3] The upstream Renilla luciferase is constitutively expressed and serves as an internal control. The downstream firefly luciferase is only translated if the ribosome successfully reads through the intervening PTC. The ratio of firefly to Renilla luciferase activity is therefore directly proportional to the readthrough efficiency. By treating cells transfected with this reporter plasmid with varying concentrations of CRI-1, a dose-response curve can be generated to determine the compound's potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway of translation termination and readthrough, and the experimental workflow for assessing CRI-1 efficacy.

Caption: Mechanism of translation termination and CRI-1 induced readthrough.

Caption: Experimental workflow for assessing CRI-1 efficacy.

Experimental Protocols

Materials and Reagents

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910)[4]

-

Readthrough reporter plasmid (containing a PTC between Renilla and firefly luciferase genes)

-

Control plasmid (with a sense codon instead of a PTC)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (CRI-1)

-

96-well white, flat-bottom tissue culture plates

-

Luminometer capable of reading dual-luciferase assays

Cell Culture and Transfection

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, flat-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a humidified 5% CO2 incubator.

-

Transfection: On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, co-transfect 100 ng of the readthrough reporter plasmid (or control plasmid).

-

Incubation: Incubate the cells for 4-6 hours post-transfection at 37°C and 5% CO2.

Compound Treatment

-

Preparation of CRI-1 Dilutions: Prepare a 2X stock solution of CRI-1 at various concentrations in complete DMEM. Also, prepare a vehicle control (e.g., DMSO in complete DMEM) at the same final concentration as the highest CRI-1 concentration.

-

Treatment: After the 4-6 hour post-transfection incubation, carefully remove the transfection medium from each well and add 100 µL of the appropriate 2X CRI-1 dilution or vehicle control.

-

Incubation: Incubate the treated cells for an additional 24-48 hours at 37°C and 5% CO2.

Dual-Luciferase® Reporter Assay

-

Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions.[4][6] Allow reagents to equilibrate to room temperature before use.

-

Cell Lysis: Remove the culture medium from the wells. Wash the cells once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[7][8]

-

Luminescence Measurement:

-

Program the luminometer to inject 100 µL of LAR II and measure the firefly luciferase activity.

-

Following the firefly measurement, the luminometer should inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.[4]

-

Data Presentation and Analysis

The primary output of the experiment will be relative light units (RLU) for both firefly and Renilla luciferase.

Data Analysis Steps

-

Calculate the Luciferase Ratio: For each well, divide the firefly luciferase RLU by the Renilla luciferase RLU. This normalizes the readthrough signal to the transfection efficiency and cell number.

-

Calculate Percent Readthrough: The readthrough efficiency is calculated relative to the control plasmid (containing a sense codon).[5][9]

-

% Readthrough = [(Firefly/Renilla)PTC / (Firefly/Renilla)Sense] x 100

-

-

Dose-Response Curve: Plot the percent readthrough as a function of the CRI-1 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) of CRI-1.

Sample Data Tables

Table 1: Raw Luminescence Data (RLU)

| Treatment (µM CRI-1) | Replicate | Firefly RLU | Renilla RLU |

| Vehicle Control | 1 | 1,500 | 850,000 |

| 2 | 1,650 | 875,000 | |

| 3 | 1,580 | 860,000 | |

| 0.1 | 1 | 5,200 | 845,000 |

| 2 | 5,500 | 860,000 | |

| 3 | 5,350 | 855,000 | |

| 1.0 | 1 | 25,000 | 855,000 |

| 2 | 26,500 | 870,000 | |

| 3 | 25,800 | 865,000 | |

| 10.0 | 1 | 95,000 | 850,000 |

| 2 | 98,000 | 865,000 | |

| 3 | 96,500 | 858,000 | |

| Sense Control | 1 | 8,500,000 | 850,000 |

| 2 | 8,750,000 | 875,000 | |

| 3 | 8,600,000 | 860,000 |

Table 2: Calculated Readthrough Efficiency

| Treatment (µM CRI-1) | Average Firefly/Renilla Ratio | % Readthrough |

| Vehicle Control | 0.0018 | 0.018% |

| 0.1 | 0.0063 | 0.063% |

| 1.0 | 0.0298 | 0.298% |

| 10.0 | 0.1124 | 1.124% |

| Sense Control | 10.0 | 100% |

Conclusion

The Dual-Luciferase® Reporter Assay provides a sensitive, quantitative, and high-throughput compatible method for evaluating the efficacy of codon readthrough-inducing compounds like CRI-1.[10] By following the detailed protocols outlined in these application notes, researchers can reliably determine the dose-dependent activity of novel therapeutic candidates and advance the development of treatments for genetic diseases caused by nonsense mutations. It is important to note that factors such as the specific stop codon (UGA, UAG, UAA) and the surrounding nucleotide sequence can influence the efficiency of readthrough.[2] Therefore, it is recommended to test CRI-1 on reporter constructs containing different PTC contexts to fully characterize its activity profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Stopcodon readthrough approach as a therapeutic approach in genetic diseases [tjmbb.tgv.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 5. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.jp]

- 7. assaygenie.com [assaygenie.com]

- 8. youtube.com [youtube.com]

- 9. Avoidance of reporter assay distortions from fused dual reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis for Dystrophin Restoration with Compound 13a

These application notes provide a comprehensive protocol for the semi-quantitative analysis of dystrophin protein restoration in muscle tissue lysates following treatment with a putative therapeutic agent, Compound 13a. The described methods are intended for researchers, scientists, and drug development professionals working on therapeutic strategies for Duchenne Muscular Dystrophy (DMD).

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. In the context of DMD research, it is an essential tool for assessing the efficacy of therapeutic interventions aimed at restoring dystrophin expression. This protocol outlines the preparation of protein lysates from muscle tissue, the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the transfer of proteins to a membrane, and the subsequent detection of dystrophin using specific antibodies. The signal intensity of the dystrophin band, normalized to an internal loading control, provides a semi-quantitative measure of protein expression. Due to dystrophin's large size (~427 kDa), modifications to standard protocols are required for optimal resolution and transfer efficiency.

Data Presentation: Quantifying Dystrophin Restoration